2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound characterized by a quinoline core with specific substitutions. The compound features a chloro group at the second position, a methyl group at the eighth position, and a 5-propyl-1,2,4-oxadiazol-3-yl moiety at the third position. This structural arrangement provides unique chemical properties and potential biological activities.
The compound can be synthesized through various methods involving readily available precursors. It is primarily studied in medicinal chemistry and materials science due to its diverse applications.
This compound belongs to the class of quinoline derivatives, which are known for their biological activity and utility in medicinal chemistry. The incorporation of the oxadiazole ring enhances its pharmacological potential.
The synthesis of 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline typically involves several steps:
The synthesis may require specific catalysts and solvents to optimize yields and purity. For example, zinc trifluoromethanesulfonate can be used as a catalyst in some reactions. Industrial production methods are not extensively documented but can involve automated reactors for efficiency.
The compound can undergo several types of chemical reactions:
Common reagents include:
The products formed depend on the specific conditions and reagents used during these reactions.
The mechanism of action for 2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline involves interactions with biological targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, contributing to its potential therapeutic effects. For instance, in antimicrobial applications, it may disrupt essential bacterial processes like cell wall synthesis.
The compound's physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that modifications to its structure can significantly influence its reactivity and biological activity.
2-Chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline has several applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its importance in ongoing research efforts.
The synthesis of 2-chloro-8-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline (IUPAC: 3-(2-chloro-8-methylquinolin-3-yl)-5-propyl-1,2,4-oxadiazole) requires sequential construction of its quinoline core and oxadiazole ring, followed by regioselective coupling. The molecular formula C₁₈H₁₆ClN₃O (MW: 325.8 g/mol) necessitates precision in bond formation to avoid structural isomers. Industrial routes typically employ Friedländer quinoline synthesis using 2-aminoacetophenone derivatives and propionaldehyde under acid catalysis, yielding the 8-methylquinoline scaffold. Subsequent Vilsmeier-Haack formylation at the 3-position introduces an aldehyde group for oxadiazole tethering [1] [3].
Table 1: Key Synthetic Intermediates
Intermediate | Function | Synthetic Route |
---|---|---|
2-Chloro-8-methylquinoline-3-carbaldehyde | Quinoline core functionalization | Vilsmeier-Haack formylation |
N'-Hydroxybutyrimidamide | Oxadiazole precursor | Hydroxylamine + Butyronitrile |
3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole | Oxadiazole electrophile | Cyclocondensation + POCl₃ |
The 5-propyl-1,2,4-oxadiazole moiety is synthesized via cyclodehydration of N'-hydroxybutyrimidamide with carboxylic acid derivatives. Butyronitrile reacts with hydroxylamine under basic conditions (K₂CO₃/EtOH, 80°C) to form N'-hydroxybutyrimidamide. This intermediate undergoes cyclocondensation with ethyl chloroacetate in N,N-dimethylformamide (DMF) at 120°C, yielding 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole. Critical optimization parameters include stoichiometric control (1:1.2 nitrile:NH₂OH) to suppress bis-amide byproducts, and solvent selection (DMF > toluene) to enhance cyclization yield to 82% [3] [6]. Microwave-assisted synthesis reduces reaction time from 12 h to 45 min while maintaining 85% yield, as monitored via in situ FTIR [3].
Coupling the quinoline and oxadiazole units employs nucleophilic aromatic substitution (SNAr) due to the C2-chloro group’s activation by the quinoline nitrogen. The reaction combines 2-chloro-8-methylquinoline-3-carbaldehyde and 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole in dimethyl sulfoxide (DMSO) with K₂CO₃ at 100°C for 8 h. Key challenges include:
Imidazolium-based ionic liquids (e.g., [BMIM]Br) enhance cyclocondensation and coupling steps by stabilizing charged intermediates and improving mass transfer. In oxadiazole formation, [BMIM]Br increases yields by 12% versus conventional solvents via hydrogen bonding with hydroxylamine intermediates. For SNAr coupling, bifunctional ionic liquids like [EMIM]OAc act as base catalysts, reducing K₂CO₃ loading from 2.0 to 1.2 equivalents. Recycling studies show [BMIM]Br retains 90% activity after five cycles, reducing heavy metal contamination risks associated with transition metal catalysts [5].
Palladium-catalyzed Suzuki-Miyaura coupling enables late-stage diversification of the quinoline-oxadiazole architecture. The C2-chloro group undergoes cross-coupling with arylboronic acids using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/H₂O (4:1) at 80°C. This method allows installation of biaryl motifs (e.g., 2-phenyl substituent) with >90% conversion, though competitive C3-oxadiazole coordination requires ligand tuning. Copper-catalyzed Ullmann reactions in ionic liquids ([BMIM]PF₆) couple the quinoline core with azides to form triazole hybrids, achieving 85% yield at 60°C. Catalyst systems are compared below [3] [5]:
Table 2: Catalyst Performance in Coupling Reactions
Catalyst | Reaction Type | Yield (%) | Byproducts | Conditions |
---|---|---|---|---|
Pd(PPh₃)₄ (2 mol%) | Suzuki-Miyaura | 92 | Homocoupling (<3%) | Toluene/H₂O, 80°C, 12 h |
CuI/DIPEA (10 mol%) | Ullmann C-N coupling | 85 | Reduced oxadiazole (5%) | [BMIM]PF₆, 60°C, 8 h |
NiCl₂(dppe) (5 mol%) | Kumada coupling | 78 | Quinoline decomposition (8%) | THF, 50°C, 24 h |
Industrial synthesis generates characteristic impurities requiring stringent control (<0.15% ICH Q3A):
Table 3: Major Identified Impurities
Impurity | Structure | Origin | Control Strategy |
---|---|---|---|
Des-chloro derivative | 8-Methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline | Hydrolysis of C-Cl bond | Neutral pH workup, anhydrous DMSO |
3,3'-Bis(oxadiazole) | (5-Propyl-1,2,4-oxadiazol-3-yl)₂ | Self-condensation of oxadiazole precursor | Dropwise addition, dilution control |
8-Formylquinoline | 2-Chloro-8-formylquinoline-3-carbaldehyde | Over-oxidation in Vilsmeier step | Temperature modulation (<50°C) |
Purification employs crystallization from ethanol/water (3:1), reducing total impurities to <0.5%. QC methods use HPLC (C18 column, MeCN/H₂O 65:35) with UV detection at 254 nm, resolving all impurities at Rₜ ±0.5 min from the main peak [1] [2].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7